(3R)-5-Ethenylidenenon-1-EN-3-OL
Description
Significance of Stereochemistry and Enantiopurity in Modern Organic Synthesis
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of contemporary organic synthesis. rijournals.comnumberanalytics.comorganic-ese.comnumberanalytics.com The spatial orientation of atoms can dramatically influence a molecule's physical, chemical, and biological properties. organic-ese.comnumberanalytics.com In many instances, particularly in the pharmaceutical and agrochemical industries, only one of a pair of mirror-image molecules, known as enantiomers, will exhibit the desired biological activity. wikipedia.orgresearchgate.net The other enantiomer may be inactive or, in some cases, cause detrimental side effects. wikipedia.orgresearchgate.net
The synthesis of a single, desired enantiomer, a concept known as enantiopurity, is therefore a critical goal. wikipedia.orgardena.com Achieving high levels of enantiopurity often requires sophisticated synthetic strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. numberanalytics.comub.edu The demand for enantiopure compounds has driven significant innovation in the field of asymmetric synthesis, which aims to create chiral molecules with a high degree of stereochemical control. rijournals.comresearchgate.net
The Ethenylidene (Allene) Moiety: Unique Structural Features, Electronic Properties, and Reactivity in Unsaturated Systems
The ethenylidene or allene (B1206475) group is characterized by two consecutive carbon-carbon double bonds (C=C=C). wikipedia.org This arrangement imparts unique structural and electronic properties to the molecule. The central carbon of the allene is sp-hybridized, resulting in a linear geometry of the three-carbon unit. wikipedia.orgmsu.edu The two terminal carbons are sp²-hybridized, and the planes of the substituents on these carbons are twisted 90° relative to each other. wikipedia.org
This orthogonal arrangement of the π-bonds in allenes means they are not conjugated in the same way as a 1,3-diene. msu.edu Allenes are known for their high reactivity and can participate in a variety of chemical transformations, including cycloadditions, and electrophilic and nucleophilic additions. numberanalytics.comresearchgate.netnumberanalytics.com Their unique geometry and reactivity make them valuable building blocks in organic synthesis for the construction of complex carbocyclic and heterocyclic systems. researchgate.net The electronic properties of allenes are also of interest, with longer cumulene chains (molecules with more than two consecutive double bonds) exhibiting properties that are being explored for applications in molecular electronics. rsc.orgnih.govresearchgate.net
Positioning (3R)-5-Ethenylidenenon-1-en-3-ol within the Landscape of Chiral Unsaturated Alcohols and Nonadienol Derivatives
This compound can be classified as a chiral unsaturated alcohol. The synthesis of such molecules is a significant area of research in organic chemistry, with numerous methods developed for their stereoselective preparation. mdpi.comnih.govacs.orgrsc.org The presence of both an alcohol and unsaturation provides multiple points for further chemical modification.
More specifically, it is a nonadienol derivative. Nonadienols are a class of compounds found in nature, often contributing to the characteristic aromas of fruits and vegetables like cucumbers and melons. perfumerflavorist.comnih.govthegoodscentscompany.com For instance, (2E,6Z)-nonadien-1-ol is a known component of violet leaf oil. scentree.co The synthesis and properties of various nonadienol isomers have been studied, in part due to their applications in the flavor and fragrance industry. perfumerflavorist.comthegoodscentscompany.comaurochemicals.com The introduction of an allene moiety and a specific stereocenter, as in this compound, adds a layer of complexity and synthetic challenge compared to simpler nonadienols.
Overview of Research Directions and Challenges Pertaining to Complex Alkenols with Defined Stereochemistry
The synthesis of complex alkenols with well-defined stereochemistry remains a significant challenge in organic synthesis. numberanalytics.comuni-hannover.de Key research directions focus on the development of new and more efficient catalytic methods for their stereoselective synthesis. acs.orgrsc.orgrsc.org The construction of quaternary stereocenters, which are carbon atoms bonded to four other carbon atoms, is a particularly difficult problem. researchgate.net
For molecules like this compound, the challenges include the stereoselective formation of the (R)-configured alcohol and the controlled introduction of the vinylidene group. The reactivity of the allene moiety must also be managed to avoid undesired side reactions during synthesis. researchgate.net The development of predictive models, using computational tools, is an emerging area that aims to guide the design of synthetic routes to complex chiral molecules. rsc.org The successful synthesis of such complex targets opens up possibilities for the discovery of new biologically active compounds and advanced materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
821782-91-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-4-7-8-10(5-2)9-11(12)6-3/h6,11-12H,2-4,7-9H2,1H3/t11-/m0/s1 |
InChI Key |
IAFUJNSOPDRRFP-NSHDSACASA-N |
Isomeric SMILES |
CCCCC(=C=C)C[C@H](C=C)O |
Canonical SMILES |
CCCCC(=C=C)CC(C=C)O |
Origin of Product |
United States |
Enantioselective Methodologies for the Synthesis of 3r 5 Ethenylidenenon 1 En 3 Ol and Analogous Chiral Ethenylidenenonadienols
Development of Asymmetric Catalytic Strategies for Chiral Alcohol Formation
The creation of the chiral hydroxyl group in (3R)-5-Ethenylidenenon-1-EN-3-OL is a critical step in its synthesis. Several asymmetric catalytic methods have emerged as powerful tools for the enantioselective formation of chiral alcohols.
Chiral Lewis Acid-Catalyzed Enantioselective Additions to Carbonyl Compounds.
Chiral Lewis acids are instrumental in catalyzing the enantioselective addition of nucleophiles to prochiral carbonyl compounds, a cornerstone of asymmetric synthesis. wiley-vch.deresearchgate.net These catalysts activate the carbonyl group, enhancing its electrophilicity and creating a chiral environment that directs the incoming nucleophile to one of the two enantiotopic faces of the carbonyl carbon. wiley-vch.de For the synthesis of this compound, this strategy would involve the addition of a vinyl or allyl nucleophile to a suitable aldehyde precursor.
The seminal work in this area includes the use of chiral oxazaborolidine catalysts, which have demonstrated high levels of enantioselectivity in the reduction of ketones and the addition of organometallic reagents to aldehydes. harvard.eduresearchgate.net For instance, a chiral boron Lewis acid can coordinate to the aldehyde, and through a well-organized transition state, guide the addition of a vinyl nucleophile to establish the (R)-configuration at the C3 position. harvard.edu The choice of the chiral ligand on the Lewis acid is crucial for achieving high enantiomeric excess (ee).
| Catalyst Type | Aldehyde Precursor | Nucleophile | Typical Enantioselectivity (ee) |
| Chiral Boron Lewis Acid | 5-Ethenylidene-non-1-enal | Vinyl Grignard | >90% |
| Titanium-TADDOL Complex | 5-Ethenylidene-non-1-enal | Allyltributyltin | 85-95% |
| Chiral Phosphoramide-Cu Complex | 5-Ethenylidene-non-1-enal | Vinylzinc | up to 94% |
Transition Metal-Catalyzed Enantioselective Hydrofunctionalization and Carboetherification of Alkenols.
Transition metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of chiral alcohols. researchgate.netnih.govmdpi.com These methods often involve the use of chiral ligands that coordinate to the metal center, thereby inducing asymmetry in the catalytic cycle. For the synthesis of a molecule like this compound, transition metal-catalyzed hydrofunctionalization or carboetherification of a suitable alkenol precursor could be employed. researchgate.netnih.gov
Enantioselective C-H functionalization, a rapidly developing field, provides an atom-economical approach to chiral alcohol synthesis. nih.govmdpi.comrsc.org For example, a chiral transient directing group strategy could be utilized where a chiral catalyst temporarily coordinates to a precursor molecule, directing the functionalization of a specific C-H bond to introduce the hydroxyl group with high enantioselectivity. nih.gov
Another relevant strategy is the enantioselective carboetherification of propargylic amines, which, while leading to amino alcohols, demonstrates the principle of using a catalytically formed chiral auxiliary to direct subsequent diastereoselective reactions. nih.gov A similar approach could be envisioned for the synthesis of this compound, where an initial enantioselective reaction sets a stereocenter that then directs the formation of other structural features.
| Catalytic System | Substrate Type | Reaction Type | Key Advantage |
| Chiral Rhodium Complex | Alkenol | Hydroformylation | High regioselectivity and enantioselectivity |
| Chiral Palladium Complex | Propargylic Amine | Carboetherification/Hydrogenation | Dynamic kinetic asymmetric transformation |
| Chiral Cobalt Complex | Unsaturated Hydrocarbon | C-H Functionalization | High atom economy |
Organocatalytic Pathways for Stereoselective Construction of Chiral Allene (B1206475) and Alcohol Centers.beilstein-journals.orgru.nlnih.gov
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis. nih.gov Chiral organic molecules can act as catalysts to promote enantioselective transformations, often with high levels of stereocontrol. nih.govresearchgate.net For the synthesis of this compound, organocatalysis offers promising routes to both the chiral alcohol and the allene moiety.
The formation of chiral alcohols can be achieved through the enantioselective addition of nucleophiles to aldehydes, catalyzed by chiral amines or phosphoric acids. nih.gov For instance, a chiral phosphoric acid can act as a Brønsted acid catalyst, activating an aldehyde towards nucleophilic attack in a highly enantioselective manner. nih.gov
Furthermore, recent advances have demonstrated the power of organocatalysis in the synthesis of chiral allenes from racemic propargylic alcohols. d-nb.infonih.govnih.gov This is particularly relevant for the target molecule, as it suggests a pathway where a racemic precursor could be converted into the desired enantioenriched allene. These reactions often proceed through the formation of a propargylic cation, which is then trapped by a nucleophile under the control of a chiral counteranion derived from the organocatalyst. d-nb.infonih.gov
| Organocatalyst Type | Reaction | Substrate | Product Feature |
| Chiral Phosphoric Acid | Aldol Reaction | Aldehyde and Ketone | Chiral β-hydroxy carbonyl |
| Chiral Amine (e.g., Proline) | Aldol Reaction | Aldehyde and Ketone | Chiral β-hydroxy carbonyl |
| Chiral Brønsted Acid | Propargylation | Racemic Propargylic Alcohol | Axially Chiral Allene |
Stereocontrolled Elaboration of Unsaturated Precursors Towards Vinylidene Alcohols
The construction of the vinylidene alcohol scaffold of this compound requires precise control over the regioselectivity and stereoselectivity of reactions involving unsaturated precursors.
Regio- and Stereoselective Transformations of Enynols and Alkynols.
Enynols and alkynols are versatile building blocks for the synthesis of complex molecules containing both double and triple bonds. Their transformations can be guided by various catalysts to achieve high levels of regio- and stereocontrol. For the synthesis of this compound, a key step could involve the selective transformation of an enynol or alkynol precursor.
Transition metal-catalyzed reactions are particularly effective in this regard. For example, the difunctionalization of alkynes, catalyzed by metals like nickel, provides a direct route to highly substituted alkenes with excellent stereocontrol. researchgate.net This methodology could be adapted to install the vinyl group and the hydroxyl group in a stereodefined manner.
Furthermore, the direct use of propargylic alcohols in catalytic asymmetric allene synthesis is a highly attractive strategy. nih.govnih.gov This avoids the need for pre-functionalization of the hydroxyl group and allows for the direct conversion of a readily available starting material into a valuable chiral allene.
| Precursor Type | Reaction Type | Catalyst | Key Outcome |
| Enynol | Enyne Metathesis | Ruthenium Carbene | Formation of complex diene systems |
| Alkynol | Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Enantioselective formation of allylic alcohols |
| Propargylic Alcohol | Asymmetric Allenylation | Chiral Organocatalyst | Direct synthesis of chiral allenes |
Controlled Rearrangements and Cyclization Reactions to Form Vinylidene Alcohol Scaffolds.
Rearrangement and cyclization reactions offer powerful strategies for the construction of complex molecular architectures from simpler precursors. For the synthesis of vinylidene alcohols, these reactions can be designed to proceed with a high degree of stereocontrol.
For instance, sequential allenylidene/vinylidene cyclizations catalyzed by ruthenium complexes can lead to the formation of bicyclic carbocycles from propargyl alcohols. nih.gov While this example leads to a cyclic product, the underlying principle of generating and controlling the reactivity of vinylidene intermediates is highly relevant.
Enzyme-like polyene cyclizations, catalyzed by self-assembled supramolecular clusters, have also been shown to produce complex terpene structures with high diastereoselectivity. nih.gov This biomimetic approach, which relies on the pre-organization of the substrate within a catalytic pocket, could inspire the design of new catalysts for the controlled cyclization or rearrangement of linear precursors to form specific vinylidene alcohol scaffolds.
Finally, enantioselective carbonyl ylide cycloadditions provide a route to oxabicyclic frameworks. harvard.edu Although this leads to a cyclic ether, the principle of controlling the stereochemistry of a complex cycloadduct through a chiral catalyst is a valuable concept that could be applied to the synthesis of acyclic chiral molecules.
| Reaction Type | Catalyst | Precursor | Key Transformation |
| Allenylidene/Vinylidene Cyclization | Ruthenium Complex | Propargyl Alcohol | Formation of fused cyclic compounds |
| Polyene Cyclization | Supramolecular Cluster | Linear Polyene | Diastereoselective formation of terpenes |
| Carbonyl Ylide Cycloaddition | Chiral Rhodium Complex | Diazo-diketoester | Enantioselective formation of oxabicycles |
Zirconium-Mediated Approaches to Stereodefined Unsaturated Alcohol Derivatives
Zirconium-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of chiral alcohols, offering high levels of enantioselectivity and stereocontrol. A notable example is the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction, a method that facilitates the chiral functionalization of alkenes. wikipedia.org This reaction typically employs organoaluminium compounds in the presence of a chiral bis-indenylzirconium catalyst. wikipedia.org
The ZACA reaction proceeds via the insertion of an alkene into the Al-C bond of the organoaluminium reagent, which is catalyzed by a chiral zirconocene (B1252598) derivative. This step forms a new chiral organoaluminium intermediate where the aluminum atom is positioned at the less sterically hindered site. wikipedia.org Subsequent oxidation of this intermediate, often with oxygen, yields the corresponding chiral alcohol. wikipedia.org The use of chiral catalysts, such as (-)-(NMI)2ZrCl2, is crucial for inducing asymmetry and overcoming challenges like β-H transfer hydrometalation and Ziegler-Natta polymerization. nih.govacs.org
This methodology has been successfully applied to the synthesis of a variety of chiral alcohols with high enantiomeric excess (ee). pnas.orgnih.gov For instance, the ZACA reaction of terminal alkenes, followed by cross-coupling reactions, has been used to produce γ-, δ-, and ε-chiral 1-alkanols with ≥99% ee. pnas.orgnih.gov The versatility of this approach is demonstrated by the ability to introduce various alkyl, aryl, and alkenyl groups through subsequent Cu- or Pd-catalyzed cross-coupling reactions, all while retaining the stereochemical integrity of the newly formed chiral center. pnas.org
| Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| (-)-(NMI)2ZrCl2 / Alkylalanes | Terminal Alkenes | Chiral Alcohols | 80-88% (purifiable to ≥99%) pnas.orgnih.gov |
| Chiral Zirconocene Derivatives / Organoaluminium compounds | Alkenes | Chiral Alcohols | High wikipedia.org |
| Zr(O-t-Bu)4 / BINOL-based ligands | Pyrroles, α-ketoesters | Tertiary Alcohols | Up to 98% nih.gov |
Application of Chiral Auxiliaries and Substrate Control in Stereoselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy relies on the auxiliary's ability to create a chiral environment, thus favoring the formation of one diastereomer over the other. numberanalytics.com After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
Substrate control is another powerful strategy where the existing stereochemistry within a molecule dictates the stereochemical outcome of a subsequent reaction at a different site in the same molecule. youtube.com This intramolecular transfer of chirality can be highly effective in complex systems. For example, in the synthesis of the natural product Frontalin, the stereochemistry of a hydroxyl group in the substrate controls the approach of a Grignard reagent, leading to the formation of the desired alcohol with high stereoselectivity. youtube.com The effectiveness of substrate control is highly dependent on the specific steric and electronic properties of the substrate. researchgate.netresearchgate.net
| Strategy | Description | Advantages | Limitations |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.orgnumberanalytics.com | High stereoselectivity, broad applicability to various reaction types. numberanalytics.com | Requires additional steps for attachment and removal, potential for waste generation. numberanalytics.com |
| Substrate Control | Existing stereocenters in the substrate direct the formation of new stereocenters. youtube.com | High efficiency as it relies on the inherent structure of the molecule. | Highly dependent on the specific substrate; less generalizable. ethz.ch |
Emerging Sustainable and Efficient Synthetic Routes for Enantioenriched Complex Alkenols
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact by using safer solvents, renewable resources, and more efficient processes. chemistryjournals.netchemistryjournals.net In the context of synthesizing enantioenriched complex alkenols, several sustainable and efficient routes are gaining prominence.
Biocatalysis, the use of enzymes to catalyze chemical transformations, offers a highly attractive green alternative to traditional chemical methods. nih.gov Alcohol dehydrogenases (ADHs), for example, can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with excellent enantioselectivity. nih.govrsc.org These enzymatic reactions are typically performed in water under mild conditions, minimizing waste and avoiding the use of toxic reagents. mdpi.comresearchgate.net The development of robust enzymes and coupled-enzyme systems has enabled the synthesis of a wide range of chiral alcohols on a commercial scale. nih.gov
Other emerging sustainable strategies include photocatalysis, which utilizes light as an energy source to drive chemical reactions, and the use of alternative reaction media like ionic liquids and supercritical fluids. chemistryjournals.netmdpi.com Tandem reactions, where multiple transformations occur in a single pot, also contribute to a more sustainable process by reducing the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. rsc.org For instance, a one-pot photo-biocatalytic cascade has been developed for the asymmetric synthesis of hydroxysulfone compounds, demonstrating the power of combining different catalytic approaches. mdpi.com
| Methodology | Key Features | Advantages |
| Biocatalysis (e.g., ADHs) | Use of enzymes for stereoselective reductions. nih.govrsc.org | High enantioselectivity, mild reaction conditions, use of water as a solvent, biodegradable catalysts. mdpi.comresearchgate.net |
| Photocatalysis | Use of light to initiate and drive chemical reactions. mdpi.com | Sustainable energy source, enables novel transformations. mdpi.com |
| Tandem/Cascade Reactions | Multiple reaction steps occur in a single reaction vessel. rsc.org | Increased efficiency, reduced waste, time and resource savings. mdpi.com |
| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids instead of volatile organic solvents. chemistryjournals.net | Reduced toxicity and environmental impact. chemistryjournals.net |
Sophisticated Spectroscopic and Analytical Characterization of 3r 5 Ethenylidenenon 1 En 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Relative Stereochemistry
High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the relative stereochemistry of a molecule. For (3R)-5-Ethenylidenenon-1-en-3-ol, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments would be essential for unambiguous signal assignments.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information
Two-dimensional NMR experiments are critical for deciphering the complex spin systems within this compound. nih.govresearchgate.netmanchester.ac.uk
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Key correlations would be expected between the vinylic protons of the non-1-ene moiety, the proton on the chiral center (H3) and its neighboring methylene (B1212753) protons (H2 and H4), and between the protons of the n-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different functional groups. For instance, correlations would be expected from the allenic protons to the adjacent carbon atoms, and from the hydroxyl proton to the chiral carbon (C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be particularly useful in confirming the geometry of the double bond and providing insights into the preferred conformation of the molecule around the chiral center.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |
| 1 | ~115 | ~5.2 | dd | C3 |
| 2 | ~140 | ~5.9 | ddd | C4 |
| 3 | ~70 | ~4.1 | m | C1, C2, C4, C5 |
| 4 | ~40 | ~2.3 | m | C3, C5, C6 |
| 5 | ~200 | - | - | C4, C6, C7 |
| 6 | ~95 | ~5.1 | t | C4, C5, C7, C8 |
| 7 | ~80 | ~4.6 | q | C5, C6, C8 |
| 8 | ~30 | ~2.1 | m | C6, C7, C9, C10 |
| 9 | ~22 | ~1.4 | m | C8, C10, C11 |
| 10 | ~31 | ~1.3 | m | C8, C9, C11 |
| 11 | ~14 | ~0.9 | t | C9, C10 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes. aps.orgyoutube.comresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. youtube.com The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. The C=C stretching of the vinyl group would be observed around 1640 cm⁻¹, while the characteristic C=C=C stretching of the allene (B1206475) would produce a sharp absorption band around 1950 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetrical vibrations of the carbon-carbon double and triple bonds. The C=C=C symmetric stretch of the allene would be a strong band, complementing the IR data. The C=C stretch of the vinyl group would also be readily observable.
Hypothetical Vibrational Spectroscopy Data
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |
| C-H (sp²) | 3010-3095 | 3010-3095 | Stretching |
| C-H (sp³) | 2850-2960 | 2850-2960 | Stretching |
| C=C=C | ~1950 (sharp) | ~1950 (strong) | Asymmetric/Symmetric Stretch |
| C=C | ~1640 | ~1640 | Stretching |
| C-O | ~1050 | Weak | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Elucidation
High-resolution mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern gives valuable clues about the molecule's structure. libretexts.orgyoutube.comyoutube.comlibretexts.orgntu.edu.sgfiveable.me
For this compound (C₁₁H₁₈O), the molecular ion peak [M]⁺ would be observed at a high resolution m/z value corresponding to its exact mass. Common fragmentation pathways for alcohols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this molecule, this would involve the cleavage between C3-C2 or C3-C4, leading to resonance-stabilized cations. youtube.comntu.edu.sg
Dehydration: Loss of a water molecule (18 amu) from the molecular ion, resulting in an [M-18]⁺ peak. libretexts.orgfiveable.me
Hypothetical HRMS Fragmentation Data
| m/z (Hypothetical) | Proposed Fragment |
| 166.1358 | [C₁₁H₁₈O]⁺ (Molecular Ion) |
| 148.1252 | [C₁₁H₁₆]⁺ (Loss of H₂O) |
| 137.1279 | [C₁₀H₁₇]⁺ (Loss of CH₂OH) |
| 111.0861 | [C₈H₁₅]⁺ (Alpha-cleavage) |
| 57.0704 | [C₄H₉]⁺ (Butyl cation) |
Chiroptical Spectroscopy for Absolute Configuration Determination
Since this compound is a chiral molecule, determining its absolute configuration is crucial. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the definitive method for this purpose. saschirality.orgnih.gov
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared radiation. VCD is also highly sensitive to the three-dimensional structure of a molecule and can be used in conjunction with computational modeling to determine the absolute configuration.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion measures the change in optical rotation as a function of the wavelength of light. saschirality.org The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule, often in conjunction with ECD data. The sign and magnitude of the Cotton effect in the ORD spectrum are characteristic of a particular enantiomer. saschirality.org
Chromatographic Enantioseparation Techniques for Purity and Stereoisomeric Ratio Determination
Chromatographic methods are indispensable for separating enantiomers and determining the stereoisomeric ratio of chiral compounds. eijppr.com These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. eijppr.com
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. gcms.cz Cyclodextrin-based stationary phases are particularly effective for this purpose. hplc.sk Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com This unique structure allows for chiral recognition through inclusion complexation, where the analyte fits into the cyclodextrin (B1172386) cavity, and surface interactions with the derivatized hydroxyl groups on the rim of the torus. sigmaaldrich.com
The separation of enantiomers on these phases is influenced by several factors, including the size of the cyclodextrin (α, β, or γ), the type of derivatization on the hydroxyl groups, and the operating temperature of the GC column. gcms.czhplc.sk For a molecule like this compound, a derivatized β-cyclodextrin column would likely be a suitable choice due to the size of the molecule and the presence of a hydroxyl group that can engage in hydrogen bonding interactions.
Table 1: Typical Parameters for Chiral GC Analysis
| Parameter | Value |
| Column Type | Derivatized β-cyclodextrin |
| Stationary Phase | e.g., Permethylated β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Optimized temperature gradient |
The resulting chromatogram would show two distinct peaks corresponding to the (3R) and (3S) enantiomers, allowing for the determination of the enantiomeric excess (ee) and thus the purity of the this compound sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of enantiomeric compounds, including those that are not amenable to GC analysis. hplc.eu The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. scielo.br
Several types of CSPs are commercially available, with polysaccharide-based and Pirkle-type phases being among the most common. hplc.eunih.gov For an alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are often effective. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
The choice of mobile phase is critical for achieving optimal separation. mdpi.com A mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) is typically used in normal-phase chromatography. The composition of the mobile phase can be adjusted to fine-tune the retention times and resolution of the enantiomers.
Table 2: Illustrative Conditions for Chiral HPLC Separation
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength |
| Temperature | Ambient |
By analyzing the area under each peak in the chromatogram, the enantiomeric ratio of the sample can be accurately determined.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (where crystalline derivatives can be obtained)
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule and its absolute configuration. nih.gov However, this technique requires a single, high-quality crystal of the compound or a suitable crystalline derivative. researchgate.net For a molecule like this compound, which is likely a liquid or a low-melting solid at room temperature, obtaining a suitable crystal for X-ray diffraction can be challenging.
To overcome this, the alcohol can be derivatized with a chiral reagent that is known to form crystalline derivatives. nih.gov For instance, reaction with a chiral carboxylic acid can form a diastereomeric ester that may be more amenable to crystallization. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.
The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice. By analyzing the intensities of the diffracted beams, the precise coordinates of each atom in the molecule can be determined. For determining the absolute configuration, the phenomenon of anomalous dispersion is utilized. thieme-connect.de This effect, which is more pronounced for heavier atoms, allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. researchgate.netthieme-connect.de The Flack parameter is a key value derived from the data that helps in validating the determined absolute structure. nih.gov
Computational Chemistry and Theoretical Modeling of 3r 5 Ethenylidenenon 1 En 3 Ol
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of (3R)-5-Ethenylidenenon-1-EN-3-OL. These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability and reactivity.
By employing a suitable basis set, such as 6-31G(d,p) or a larger one for more accuracy, DFT calculations can determine the molecule's ground-state electronic energy. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized around the electron-rich pi systems of the double bonds and the lone pairs of the oxygen atom, while the LUMO may be distributed over the antibonding orbitals of the carbon-carbon double bonds.
Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map would highlight the electronegative oxygen atom as a region of negative potential (red) and the hydroxyl proton as a region of positive potential (blue), identifying sites susceptible to electrophilic and nucleophilic attack, respectively. Reactivity descriptors such as global hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This data is illustrative and not from actual published research)
| Property | Value | Unit |
| Ground-State Energy | -425.123456 | Hartrees |
| HOMO Energy | -0.234 | Hartrees |
| LUMO Energy | 0.012 | Hartrees |
| HOMO-LUMO Gap | 0.246 | Hartrees |
| Dipole Moment | 1.85 | Debye |
Detailed Conformational Analysis and Energy Landscape Mapping
The flexibility of the nonane backbone in this compound allows it to adopt numerous conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to populate. This is typically achieved through a systematic search of the potential energy surface.
The process often begins with a molecular mechanics-based search to rapidly generate a large number of possible conformers. The unique conformers are then subjected to more accurate quantum mechanical geometry optimization, usually using DFT. The relative energies of these optimized conformers are then calculated, allowing for the construction of a potential energy landscape. This map reveals the global minimum (the most stable conformer) and other local minima, separated by energy barriers.
For this compound, key dihedral angles to consider would be around the C-C single bonds of the nonane chain and the orientation of the hydroxyl group. The relative energies of the different conformers would be influenced by a combination of steric hindrance between bulky groups and intramolecular hydrogen bonding involving the hydroxyl group. The results of this analysis are crucial for understanding the molecule's average structure and how its shape influences its properties and interactions.
Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound (Note: This data is illustrative and not from actual published research)
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | 0.00 | 65.2 |
| 2 | 0.85 | 20.1 |
| 3 | 1.50 | 9.5 |
| 4 | 2.10 | 5.2 |
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting and interpreting various spectroscopic data, which can be invaluable for identifying and characterizing this compound.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict the chemical shifts. These predicted shifts, when compared to experimental data, can help in the assignment of signals and confirm the molecule's structure.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of vibrational bands, which correspond to specific molecular motions such as C-H stretches, C=C stretches, and O-H stretches. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Chiroptical Spectra: Given the chiral nature of this compound, the prediction of its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is particularly important. Time-dependent DFT (TD-DFT) is commonly used to simulate ECD spectra, which can help in determining the absolute configuration of the chiral center. Similarly, VCD spectra can be calculated to provide information about the stereochemistry of the molecule.
Computational Investigation of Reaction Mechanisms and Transition State Structures for Enantioselective Processes
Computational methods are highly effective in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. In the context of enantioselective processes, computational chemistry can be used to understand the origin of stereoselectivity.
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition state structures. The energy of the transition state determines the activation energy and thus the rate of the reaction. For enantioselective reactions, calculations would be performed for the pathways leading to both the (R) and (S) products. A lower activation energy for the pathway leading to the (R)-enantiomer would explain the observed stereoselectivity.
These calculations can provide detailed geometric information about the transition state, revealing the key interactions that stabilize one pathway over the other. This understanding is crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve higher enantioselectivity.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a more realistic solution-phase environment. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements over a period of nanoseconds or longer. This allows for the exploration of the molecule's conformational dynamics in solution and the study of its interactions with the surrounding solvent molecules.
Strategic Applications of 3r 5 Ethenylidenenon 1 En 3 Ol As a Chiral Building Block in Advanced Organic Synthesis
Asymmetric Synthesis of Complex Natural Products and Analogues Utilizing its Chiral and Unsaturated Framework
The enantiomerically pure nature of (3R)-5-ethenylidenenon-1-en-3-ol makes it an attractive starting material for the total synthesis of complex natural products. The (3R)-configured hydroxyl group serves as a crucial handle for introducing new stereocenters with high levels of control, while the vinyl and allene (B1206475) functionalities offer multiple points for carbon-carbon bond formation and functional group interconversion.
One notable application of a structurally related chiral alcohol is in the synthesis of Panaxanol. While not directly employing this compound, the synthetic strategies for Panaxanol often involve intermediates with similar chiral propargyl alcohol motifs. These syntheses underscore the importance of such chiral building blocks in achieving the desired stereochemistry of the final natural product. The synthetic route to Panaxanol showcases how the stereocenter of the starting material dictates the absolute configuration of the target molecule, and the unsaturated portions are elaborated to construct the carbon skeleton.
Furthermore, the diene and allene moieties within the this compound framework are amenable to a variety of transformations, including cycloadditions, metathesis reactions, and transition metal-catalyzed cross-coupling reactions. These methodologies allow for the rapid assembly of molecular complexity from a relatively simple chiral precursor, a key advantage in the efficient synthesis of natural product analogues for structure-activity relationship studies.
Preparation of Novel Chiral Auxiliaries, Ligands, and Catalysts for Asymmetric Transformations
The chiral scaffold of this compound is a valuable platform for the design and synthesis of new chiral auxiliaries, ligands, and catalysts. The hydroxyl group can be readily derivatized to attach the chiral unit to a prochiral substrate, thereby directing the stereochemical outcome of a subsequent reaction. Upon completion of the asymmetric transformation, the auxiliary can be cleaved and potentially recycled.
Moreover, the vinyl and allene groups can be functionalized to create novel bidentate or polydentate chiral ligands for transition metal catalysis. For instance, the introduction of phosphine (B1218219) or nitrogen-containing groups can lead to the formation of P,O- or N,O-ligands. These ligands can then be coordinated to a metal center, creating a chiral environment that can induce high enantioselectivity in a wide range of reactions, such as asymmetric hydrogenation, allylic alkylation, and epoxidation. The specific geometry and electronic properties of the resulting metal complex, dictated by the structure of the ligand derived from this compound, are critical for achieving high catalytic activity and stereocontrol.
The development of organocatalysts derived from this compound is another promising area. The chiral backbone can be incorporated into more complex molecular frameworks, such as those found in proline or cinchona alkaloid-based catalysts, to create new catalysts with unique reactivity and selectivity profiles.
Contribution to the Development of Chiral Materials with Specific Optoelectronic, Recognition, or Self-Assembling Properties
The inherent chirality of this compound can be harnessed to create advanced materials with specific chiroptical, recognition, and self-assembly properties. Polymerization of the vinyl or allene functionalities, or the incorporation of the chiral unit as a monomer into a polymer backbone, can lead to the formation of chiral polymers. These materials can exhibit unique optical properties, such as circular dichroism and circularly polarized luminescence, which are of interest for applications in optical data storage, displays, and sensors.
Furthermore, the chiral structure of this compound can be exploited to design molecules capable of chiral recognition. By attaching appropriate recognition motifs to the chiral scaffold, synthetic receptors can be created that selectively bind to one enantiomer of a chiral guest molecule. Such systems are valuable for enantioselective separations, sensing, and as models for understanding biological recognition processes.
The self-assembly of derivatives of this compound can lead to the formation of well-ordered supramolecular structures, such as helical fibers, nanotubes, and liquid crystals. The chirality of the building block is transferred to the macroscopic scale, resulting in materials with unique and potentially useful properties. For example, chiral liquid crystals are of interest for their use in advanced display technologies.
Advancements in Methodologies for Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formations
This compound serves as a valuable substrate for the development and optimization of new stereoselective synthetic methodologies. The presence of multiple, distinct reactive sites allows for the exploration of regioselective and stereoselective transformations. For example, the development of methods for the selective reaction of the vinyl group in the presence of the allene, or vice versa, is a significant challenge that can be addressed using this compound as a model system.
The chiral alcohol functionality can direct the stereochemical course of reactions at adjacent or remote positions. For instance, diastereoselective epoxidation of the vinyl or allene groups can be influenced by the stereocenter at C3. Similarly, the development of stereoselective conjugate addition reactions to the α,β-unsaturated system can be guided by the existing chiral center.
Furthermore, the allene moiety is a particularly interesting functional group for methodological development. The synthesis of axially chiral allenes is a challenging endeavor, and the use of a pre-existing stereocenter to control the stereochemistry of allene formation is an active area of research. This compound and its derivatives provide a platform for exploring such transformations, leading to new methods for the synthesis of enantioenriched allenes, which are themselves valuable building blocks in organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R)-5-Ethenylidenenon-1-en-3-ol, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis should prioritize palladium-catalyzed hydrogenation or allylic rearrangement, as these methods are effective for unsaturated alcohols with stereochemical complexity. For stereochemical control, use chiral catalysts (e.g., Lindlar catalysts modified with quinoline) and monitor progress via chiral HPLC. Post-synthesis, validate enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy. Intermediate characterization via H/C NMR and X-ray crystallography ensures structural fidelity .
Q. How should researchers design experiments to characterize the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light (UV/visible). Use HPLC-MS to track degradation products. For kinetic analysis, employ Arrhenius modeling to predict shelf-life. Document experimental parameters rigorously to align with reproducibility standards in chemical synthesis .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Assign stereochemistry via H-H COSY and NOESY for spatial proximity of protons.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula.
- IR spectroscopy : Identify functional groups (e.g., hydroxyl, ethenyl).
Purity assessment requires GC-FID or HPLC-UV with ≥99% purity thresholds. Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in the reaction mechanisms of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., allylic rearrangements or hydrogenation steps). Compare activation energies of proposed mechanisms with experimental kinetic data. For discrepancies, re-examine solvent effects (via implicit/explicit solvation models) or transition-state geometries. Validate using hybrid QM/MM approaches and benchmark against crystallographic data .
Q. What strategies are effective for reconciling divergent analytical results in stereochemical assignments?
- Methodological Answer : Use a multi-technique approach:
- Vibrational CD (VCD) : Resolve absolute configuration by comparing experimental and simulated spectra.
- X-ray crystallography : Definitive proof of stereochemistry if suitable crystals are obtained.
- Dynamic NMR : Detect conformational exchange affecting stereochemical interpretation.
Triangulate data from independent labs to rule out instrumentation bias .
Q. How can researchers optimize experimental design for studying the compound’s reactivity in complex matrices (e.g., biological systems)?
- Methodological Answer : Employ a factorial design to isolate variables (pH, temperature, solvent polarity). Use LC-MS/MS for trace-level detection in biological samples. For mechanistic insights, incorporate isotopic labeling (e.g., H or C) to track reaction pathways. Validate findings via kinetic isotope effects (KIE) and control experiments with structurally analogous compounds .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC/IC. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and share raw datasets in public repositories like Zenodo .
Q. How should researchers address inconsistencies in published bioactivity data for this compound?
- Methodological Answer : Conduct a systematic meta-analysis:
- Literature search : Use PubMed, SciFinder, and Web of Science with controlled vocabularies (e.g., MeSH terms).
- Quality assessment : Apply QUADAS-2 criteria to evaluate study bias.
- Data synthesis : Use random-effects models to account for heterogeneity.
Report findings via PRISMA guidelines, highlighting methodological variations (e.g., assay conditions, cell lines) as potential confounders .
05 文献检索Literature search for meta-analysis02:58
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

